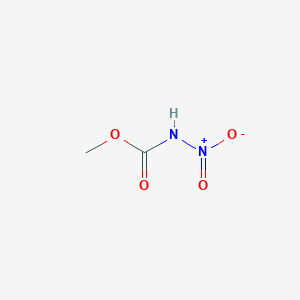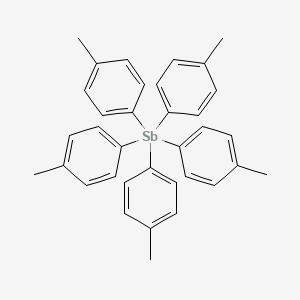
Antimony, pentakis(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimony, pentakis(4-methylphenyl)- is a chemical compound with the molecular formula C₃₅H₃₅Sb. It is an organometallic compound where antimony is bonded to five 4-methylphenyl groups. This compound is part of the broader class of pentavalent antimony compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry .
Preparation Methods
The synthesis of Antimony, pentakis(4-methylphenyl)- typically involves the reaction of antimony pentachloride with 4-methylphenyl magnesium bromide (a Grignard reagent). The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The general reaction scheme is as follows:
SbCl5+5C6H4CH3MgBr→Sb(C6H4CH3)5+5MgBrCl
Chemical Reactions Analysis
Antimony, pentakis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form antimony oxides. Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reduction reactions can convert pentavalent antimony to trivalent antimony compounds.
Substitution: The phenyl groups can be substituted with other ligands through reactions with halogens or acids.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimony, pentakis(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Research is ongoing into its potential use as an antimicrobial agent.
Medicine: Some studies have explored its use in anticancer therapies, particularly in targeting specific cancer cells.
Industry: It is used in the production of flame retardants and as an additive in certain types of glass and ceramics .
Mechanism of Action
The mechanism of action of Antimony, pentakis(4-methylphenyl)- involves its interaction with cellular components. In biological systems, it can interact with thiol-containing proteins and enzymes, disrupting their function. This interaction can lead to apoptosis in cancer cells, making it a potential anticancer agent. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and the generation of reactive oxygen species .
Comparison with Similar Compounds
Similar compounds to Antimony, pentakis(4-methylphenyl)- include other pentavalent antimony compounds such as:
- Antimony pentachloride (SbCl₅)
- Antimony pentafluoride (SbF₅)
- Triphenylantimony (Sb(C₆H₅)₃)
Compared to these compounds, Antimony, pentakis(4-methylphenyl)- is unique due to the presence of five 4-methylphenyl groups, which can influence its reactivity and applications. For example, the methyl groups can provide steric hindrance, affecting the compound’s interaction with other molecules .
Properties
CAS No. |
13328-67-1 |
|---|---|
Molecular Formula |
C35H35Sb |
Molecular Weight |
577.4 g/mol |
IUPAC Name |
pentakis(4-methylphenyl)-λ5-stibane |
InChI |
InChI=1S/5C7H7.Sb/c5*1-7-5-3-2-4-6-7;/h5*3-6H,1H3; |
InChI Key |
GNQXBGQXVGAVEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Sb](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetracyclo[14.3.1.12,6.19,13]docosa-1(20),2,4,6(22),9,11,13(21),16,18-nonaene](/img/structure/B14707696.png)

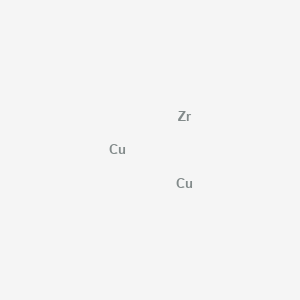
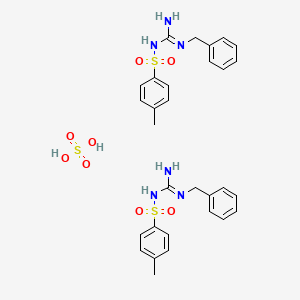
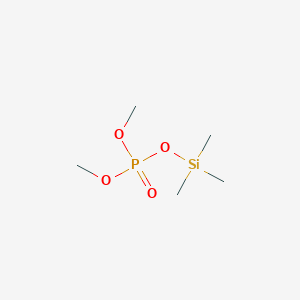
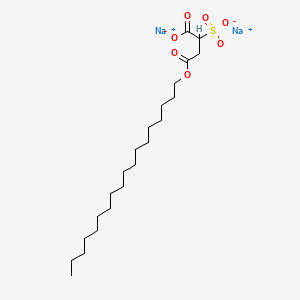
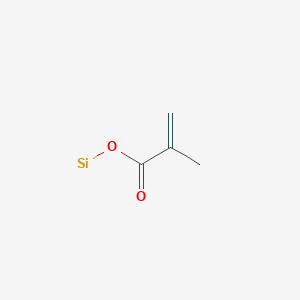
![5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707753.png)
![2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene](/img/structure/B14707760.png)
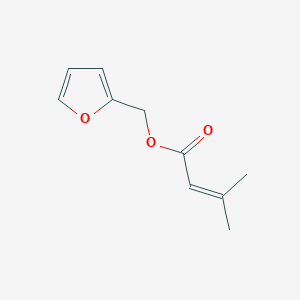

![(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}](/img/structure/B14707778.png)
